N-(3,5-Dinitrobenzoyl)leucine
Description
Significance of Chiral Molecules and Enantioseparation in Chemical Sciences
Chirality, a fundamental property of molecules describing their "handedness," is of paramount importance across various scientific disciplines, including chemistry, pharmacy, and biochemistry. nih.govmdpi.combohrium.com Chiral molecules, known as enantiomers, are non-superimposable mirror images of each other. wisdomlib.orgmdpi.com While they possess identical physical and chemical properties in an achiral environment, they often exhibit markedly different behaviors in a chiral one, such as the biological systems found in the human body. mdpi.com Receptors and enzymes are themselves chiral entities, and thus interact specifically with only one enantiomer of a chiral drug. mdpi.com
This differential interaction means that the two enantiomers of a single drug can have distinct pharmacological, metabolic, and toxicological profiles. mdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause adverse effects. mdpi.com A classic, albeit challenged, example cited in literature is thalidomide, where one enantiomer was therapeutic while the other was associated with severe birth defects. mdpi.com Consequently, the separation of enantiomers, a process known as enantioseparation, is crucial for developing safe and effective pharmaceuticals. nih.govwisdomlib.org
The ability to isolate and analyze single enantiomers allows for a precise understanding of their pharmacokinetics and pharmacodynamics, optimizing drug design and improving safety profiles. nih.govmdpi.com Beyond pharmaceuticals, enantioseparation is vital in chemical synthesis for producing enantiomerically pure compounds, which enhances the efficiency and selectivity of chemical reactions. nih.gov The growing demand for enantiopure compounds has driven the development of various enantioseparation techniques, with high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) being a prominent method. nih.govwisdomlib.org
Role of N-(3,5-Dinitrobenzoyl)leucine as a Chiral Selector Precursor
This compound is a derivative of the amino acid leucine (B10760876) and plays a critical role as a precursor in the creation of chiral selectors for enantioseparation. vulcanchem.comnih.gov Its primary application is in the synthesis of Pirkle-type chiral stationary phases (CSPs) for use in high-performance liquid chromatography (HPLC). vulcanchem.com These CSPs are created by covalently bonding the this compound molecule to a solid support, typically silica (B1680970) gel. vulcanchem.com
The molecular structure of this compound is key to its function. It contains several important features: a chiral center at the alpha-carbon of the leucine backbone, an amide linkage, and a 3,5-dinitrobenzoyl group. vulcanchem.com The two nitro groups on the benzoyl ring make it strongly electron-deficient (a π-acidic group). This allows for effective π-π donor-acceptor interactions with analytes that have electron-rich (π-basic) aromatic groups. koreascience.kr These interactions, along with hydrogen bonding and dipole-dipole interactions, contribute to the formation of transient diastereomeric complexes between the CSP and the individual enantiomers of a racemic analyte. vulcanchem.comresearchgate.net The differing stability of these complexes leads to differential retention times on the HPLC column, enabling their separation. mdpi.com
CSPs derived from this compound have proven effective in the resolution of a wide variety of racemic compounds, including N-aryl alanines, N-acyl-α-arylalkylamines, and various α-amino acid derivatives. koreascience.krgoogle.comtandfonline.com The effectiveness of these separations is often quantified by the separation factor (α) and the resolution factor (Rs). Research has shown that CSPs derived from (S)-N-(3,5-dinitrobenzoyl)leucine can achieve significant separation for various analytes. koreascience.kr
Historical Context of Dinitrobenzoyl Derivatives in Chiral Resolution
The use of dinitrobenzoyl derivatives in chiral resolution has its roots in the pioneering work on chiral chromatography that began in the 1970s. The foundational research by William H. Pirkle and his colleagues established the theoretical principles of chiral recognition that paved the way for the development of what are now widely known as Pirkle-type chiral stationary phases. acs.org In 1976, Pirkle and Sikkenga reported the partial resolution of racemic compounds, which was a significant step in this field.
The strategic incorporation of the 3,5-dinitrobenzoyl group into chiral molecules was a deliberate design choice to enhance chiral recognition capabilities. Researchers systematically investigated π-acidic chiral selectors that could interact strongly with π-donor analytes. The 3,5-dinitrobenzoyl moiety, being highly electron-deficient, was identified as an excellent π-acidic group capable of forming strong π-π stacking interactions. This design philosophy combined multiple interaction mechanisms—π-π interactions, hydrogen bonding, and steric hindrance—into a single chiral selector, representing a major advance in the field.
Throughout the 1980s and 1990s, extensive studies validated the effectiveness of N-(3,5-dinitrobenzoyl) derivatives of amino acids, such as leucine and phenylglycine, for separating a broad range of enantiomeric compounds, particularly in HPLC applications. The success of these "brush-type" CSPs solidified their position as essential tools in analytical chemistry for resolving pharmaceutical intermediates and other chiral molecules. researchgate.net The underlying chiral recognition mechanism often involves a three-point interaction model between the CSP and the analyte, which accounts for the observed enantioselectivity. researchgate.net
Research Findings on this compound Derived CSPs
The following tables summarize research findings on the application of chiral stationary phases derived from this compound for the separation of various enantiomers.
Table 1: Resolution of N-(3,5-Dinitrobenzoyl)-α-amino Acids
This table presents the resolution of different N-(3,5-Dinitrobenzoyl)-α-amino acids on a chiral stationary phase prepared from (1S, 2S)-1,2-diaminocyclohexane. The mobile phase consisted of 60% 2-propanol in hexane (B92381) with 0.5% acetic acid. tandfonline.com
| Analyte (N-DNB-α-amino acid) | k'1 (retention factor of first eluting enantiomer) | α (separation factor) | Rs (resolution factor) |
| Alanine | 2.50 | 1.12 | 1.33 |
| Valine | 1.63 | 1.23 | 2.99 |
| Leucine | 1.58 | 1.21 | 2.65 |
| Phenylalanine | 2.21 | 1.16 | 2.00 |
| Phenylglycine | 3.39 | 1.15 | 1.95 |
Data sourced from a study on ion-pairing chiral stationary phases. tandfonline.com
Table 2: Enantioselective Extraction of DNB-Amino Acid Derivatives
This table shows the results of the enantioselective extraction of various N-(3,5-dinitrobenzoyl) amino acid derivatives from an aqueous phase at pH 6 into an organic phase (heptane) containing a Cinchona alkaloid-based chiral selector. rug.nl
| Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| DNB-Leucine | 50 | 43 |
| DNB-Alanine | 40 | 33 |
| DNB-Valine | 35 | 29 |
| DNB-Phenylglycine | 48 | 38 |
Data sourced from a study on the continuous separation of racemic 3,5-Dinitrobenzoyl-Amino Acids. rug.nl
Structure
3D Structure
Properties
CAS No. |
7495-01-4 |
|---|---|
Molecular Formula |
C13H15N3O7 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
(2S)-2-[(3,5-dinitrobenzoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H15N3O7/c1-7(2)3-11(13(18)19)14-12(17)8-4-9(15(20)21)6-10(5-8)16(22)23/h4-7,11H,3H2,1-2H3,(H,14,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
DIOBIOPCRMWGAT-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
DNBL N-(3,5-dinitrobenzoyl)leucine |
Origin of Product |
United States |
Synthetic Methodologies for N 3,5 Dinitrobenzoyl Leucine
Conventional Synthetic Routes
The most common method for synthesizing N-(3,5-Dinitrobenzoyl)leucine involves the acylation of leucine (B10760876) with 3,5-dinitrobenzoyl chloride. vulcanchem.com This reaction forms a stable amide bond between the amino group of leucine and the carbonyl group of the dinitrobenzoyl chloride. vulcanchem.com
The synthesis of this compound is typically achieved through the reaction of leucine with 3,5-dinitrobenzoyl chloride. vulcanchem.comprepchem.com This acylation reaction results in the formation of an amide linkage. vulcanchem.com The reaction can be performed with either the racemic mixture DL-Leucine or one of its pure enantiomers, such as (S)-Leucine. vulcanchem.comprepchem.com When DL-Leucine is used, the product is N-(3,5-Dinitrobenzoyl)-DL-leucine. vulcanchem.com The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107), and may require an inert atmosphere to prevent side reactions. vulcanchem.comprepchem.com
A typical procedure involves suspending leucine in a dry solvent and cooling the mixture, often in an ice bath, under a nitrogen atmosphere. prepchem.com To this suspension, 3,5-dinitrobenzoyl chloride is added. prepchem.com The reaction proceeds to form this compound and hydrochloric acid as a byproduct. To neutralize the generated HCl, a base like triethylamine (B128534) is often included in the reaction mixture.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of additives.
For instance, one reported synthesis of N-(3,5-Dinitrobenzoyl)-DL-leucine in tetrahydrofuran at 20°C with the addition of methyloxirane yielded approximately 75% of the product. vulcanchem.com Another procedure for the synthesis of the enantiomerically pure 3,5-dinitrobenzoyl-(S)-leucine involved suspending (S)-Leucine in dry tetrahydrofuran under a nitrogen atmosphere, followed by the addition of 3,5-dinitrobenzoyl chloride and propylene (B89431) oxide. prepchem.com This method, after stirring for 5 hours and subsequent workup, resulted in an 83% yield of the desired product as a white solid. prepchem.com
The purification of the final product is also a critical step. Crystallization is a commonly employed technique. In one method, the crude product obtained after evaporating the solvent was crystallized by adding cold dichloromethane (B109758) to yield the final product. prepchem.com Recrystallization from a solvent mixture like ethanol (B145695)/water has also been reported to produce colorless, plate-like crystals suitable for analysis. dcu.ie
Below is an interactive data table summarizing different synthetic conditions and their outcomes:
| Starting Material | Reagent | Solvent | Additive | Reaction Time | Yield | Reference |
| DL-Leucine | 3,5-Dinitrobenzoyl chloride | Tetrahydrofuran | Methyloxirane | Not Specified | ~75% | vulcanchem.com |
| (S)-Leucine | 3,5-Dinitrobenzoyl chloride | Tetrahydrofuran | Propylene oxide | 5 hours | 83% | prepchem.com |
| N-(3,5-dinitrobenzoyl)amino acid | Amine | Tetrahydrofuran | EEDQ | 15 hours | 35% (for octylamide derivative) | rsc.org |
Stereospecific Synthesis of Enantiopure Forms
The synthesis of enantiomerically pure forms of this compound, such as N-(3,5-dinitrobenzoyl)-L-leucine and N-(3,5-dinitrobenzoyl)-D-leucine, is of particular importance due to their application as chiral selectors in chromatography. vulcanchem.comutwente.nl The stereochemistry of the leucine backbone is critical for the chiral recognition mechanism that allows for the separation of enantiomers. vulcanchem.com
The most direct method for obtaining an enantiopure product is to start with an enantiomerically pure form of leucine, such as L-leucine (the (S)-enantiomer). prepchem.comdcu.ie The synthesis then proceeds via the amidation reaction with 3,5-dinitrobenzoyl chloride, as described previously, largely preserving the stereochemical integrity of the chiral center in leucine. prepchem.com The resulting N-(3,5-dinitrobenzoyl)-L-leucine has the (S) configuration at the α-carbon. vulcanchem.com
Alternatively, racemic this compound can be synthesized and then the enantiomers can be separated. utwente.nl Techniques such as countercurrent liquid-liquid extraction using a chiral selector have been investigated for the separation of DNB-(R,S)-Leu. utwente.nl This method has shown high efficiency, yielding DNB-(R)-Leu with an enantiomeric excess of 98.6% and DNB-(S)-Leu with an enantiomeric excess of 85.8%. utwente.nl
Green Chemistry Approaches in this compound Synthesis
While specific green chemistry methodologies for the synthesis of this compound are not extensively documented in the provided search results, general principles of green chemistry can be applied to the conventional synthesis. The traditional preparation of the key reagent, 3,5-dinitrobenzoyl chloride, involves the use of hazardous reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), which produce harmful byproducts. hansshodhsudha.com
A greener alternative for the derivatization of alcohols to 3,5-dinitrobenzoates has been reported, which could be conceptually adapted. hansshodhsudha.com This method involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid under microwave-assisted conditions with a catalytic amount of sulfuric acid. hansshodhsudha.com This approach avoids the need for preparing the acid chloride separately, thus eliminating the use of hazardous chlorinating agents and the formation of their byproducts. hansshodhsudha.com
Applying a similar strategy to the synthesis of this compound would involve the direct amidation of leucine with 3,5-dinitrobenzoic acid, potentially using microwave assistance or other green activation methods to drive the reaction to completion. This would align with the principles of green chemistry by reducing the use and generation of hazardous substances. hansshodhsudha.com Further research is needed to explore the feasibility and efficiency of such green synthetic routes for this compound.
Applications in Chiral Separations
Chiral Stationary Phases (CSPs) Development
CSPs based on N-(3,5-dinitrobenzoyl)leucine are a cornerstone of "Pirkle-type" columns, which are characterized by having a low-molecular-weight chiral molecule covalently bonded to a solid support, typically silica (B1680970) gel. psu.eduasianpubs.org These CSPs resolve racemates through enantioselective interactions between the stationary phase and the analyte molecules. psu.edu
The most common method for preparing this compound based CSPs involves covalently bonding the chiral selector to a silica gel support. obrnutafaza.hrregistech.com A frequent approach begins with modifying the silica surface with an aminopropyl linker, creating aminopropyl silica. obrnutafaza.hrirb.hr The this compound is then coupled to this aminopropyl-modified silica. registech.comirb.hr This covalent linkage ensures the stability and durability of the stationary phase, allowing for its use with a wide variety of mobile phases and ensuring long-lasting column performance. obrnutafaza.hr
Another immobilization strategy involves using a two-step reaction scheme on a zirconia support. This method uses tethering agents like aminopropylphosphonic acid to first modify the zirconia surface, followed by the covalent attachment of the this compound chiral selector. zirchrom.com This technique creates a reproducible and durable CSP that can be regenerated. zirchrom.com More advanced techniques like "click chemistry" have also been employed, where an azide-functionalized silica monolith is reacted with a proline-derived chiral selector containing an alkyne moiety to create a triazole-linked stationary phase. nih.gov
This compound is a foundational component for creating "brush-type" CSPs. psu.edu In these CSPs, the chiral selector is covalently attached to the support material, often via a spacer or "linker" arm. psu.edu This structure resembles bristles on a brush.
Structural modifications to these brush-type CSPs can significantly impact their enantioselective properties. psu.edu For instance, variations in the linker group that connects the this compound to the silica support can alter the CSP's chiral recognition capabilities. One study introduced a quinoxaline (B1680401) unit as a branching point between the silica surface and an N-(3,5-dinitrobenzoyl)-D-α-phenylglycine chiral unit, which broadened the chromatographic applicability compared to classic Pirkle CSPs. psu.edu Another variation involves replacing the N-H hydrogen of the amide group in the linker with different π-basic or aliphatic groups, which has been shown to improve the chiral discrimination ability for certain analytes. researchgate.net The choice of the amino acid itself is a key structural variable; for example, CSPs based on N-(3,5-dinitrobenzoyl)-D-α-phenylglycine are also common and show different selectivities compared to their leucine-based counterparts. psu.eduzirchrom.com
The effectiveness of a CSP is measured by its ability to distinguish between enantiomers, quantified by the separation factor (α) and the resolution factor (Rs). A higher separation factor indicates better chiral recognition. For CSPs derived from this compound, these factors are highly dependent on the analyte's structure and the chromatographic conditions. researchgate.net
The primary mechanism for chiral recognition involves a three-point interaction model. For this compound CSPs, this typically includes:
A π-π interaction between the electron-deficient 3,5-dinitrobenzoyl ring of the CSP and a π-basic aromatic ring on the analyte. researchgate.net
Hydrogen bonding interactions, for example, between the amide groups of the CSP and polar groups on the analyte. researchgate.net
Studies have shown that the presence of a π-acceptor dinitrobenzoyl group in both the CSP and the analyte can lead to effective enantioseparation. researchgate.net For example, a CSP with an (S)-N-(3,5-dinitrobenzoyl)leucine selector demonstrated significant resolution for various N-(3,5-dinitrobenzoyl)-α-amino acid derivatives. researchgate.net In one specific case, a cinchona alkaloid-based CSP achieved an exceptionally high separation factor (α = 32.6) for this compound. acs.org Another study reported separation factors as high as 11.4 for certain model analytes on a triazole-linked CSP. nih.gov
High-Performance Liquid Chromatography (HPLC)
This compound-based CSPs are extensively used in High-Performance Liquid Chromatography (HPLC) for the analytical and preparative separation of enantiomers. asianpubs.org These columns are compatible with a wide range of mobile phases, making them versatile for various applications. obrnutafaza.hr
Normal-phase HPLC is the most common mode used with Pirkle-type columns, including those based on this compound. obrnutafaza.hr In this mode, a nonpolar mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and a more polar modifier like 2-propanol or ethanol (B145695), is used. asianpubs.orgobrnutafaza.hrresearchgate.net
The enantioseparation is highly sensitive to the composition of the mobile phase. For instance, in the separation of organic phosphonate (B1237965) enantiomers on an N-(3,5-dinitrobenzoyl)-S-leucine CSP, the resolution was highly dependent on the mobile phase. researchgate.net While a hexane-2-propanol mixture could separate some enantiomers, using ethanol as the alcohol modifier significantly decreased retention times and improved the separation for a broader range of the phosphonates. researchgate.net The choice and concentration of the alcohol modifier are critical in optimizing the separation by influencing the hydrogen-bonding interactions between the analyte and the CSP. zirchrom.com For the separation of racemic 5-(1-(3,5-dinitrobenzoylamino)pent-4-enyl)acenaphthene, a mobile phase of n-hexane and 2-propanol (90:10 v/v) on a DNB-leucine column yielded a high resolution (Rs = 3.39) and a separation factor (α) of 1.47. asianpubs.org
Table 1: Normal-Phase HPLC Separation Data on a DNB-Leucine CSP Data for the enantioseparation of (±)-5-(1-(3,5-dinitrobenzoylamino)pent-4-enyl)acenaphthene. Mobile phase: n-hexane/2-propanol (90:10, v/v). asianpubs.org
| Parameter | Value |
| Retention Factor (k'1) | 10.584 |
| Retention Factor (k'2) | 15.620 |
| Separation Factor (α) | 1.47 |
| Resolution (Rs) | 3.39 |
Table generated based on data from reference asianpubs.org.
While less common than normal-phase, reversed-phase HPLC can also be performed using this compound CSPs. obrnutafaza.hr This mode utilizes polar mobile phases, such as mixtures of water or aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727). obrnutafaza.hrsigmaaldrich.com
The stability of the covalently bonded CSP is crucial for reversed-phase applications. obrnutafaza.hr The enantioselectivity in reversed-phase mode can be significant, though often different from that observed in normal-phase. For example, two new chiral stationary phases derived from L-proline, designed to separate N-(3,5-dinitrobenzoyl) amino acid esters, showed separation factors as high as seven under reversed-phase conditions. researchgate.net In another study, a dinitrophenyl-substituted β-cyclodextrin CSP was evaluated, and the reversed-phase mode was found to be the most broadly useful, successfully resolving nearly 60% of 230 tested chiral compounds. sigmaaldrich.com For the separation of N-(3,5-dinitrobenzoyl)-D,L-Leucine on this cyclodextrin-based CSP, the mobile phase composition (acetonitrile percentage and buffer pH) had a significant impact on retention and resolution. sigmaaldrich.com
Supercritical Fluid Chromatography (SFC) Applications
This compound is integral to a class of chiral stationary phases (CSPs) known as Pirkle-type phases, which are widely used in supercritical fluid chromatography (SFC). pci-hplc.combgb-analytik.compsu.edu These CSPs typically involve bonding the DNB-Leucine derivative to a solid support, such as aminopropyl silica. researchgate.net The 3,5-dinitrobenzoyl group acts as a π-acceptor, enabling charge transfer complexes with analytes that have π-basic (electron-rich) functionalities. psu.edu
In SFC, the mobile phase is primarily supercritical carbon dioxide, often with a polar organic modifier like an alcohol. bgb-analytik.comsigmaaldrich.com This composition makes SFC a normal-phase technique, complementary to standard HPLC. chromatographyonline.com DNB-Leucine based CSPs have demonstrated success in resolving a variety of racemic compounds. scribd.com For instance, a study on the separation of various racemates, including the derivatized amino acid N-(3,5-dinitrobenzoyl)-DL-leucine, was successfully performed using a commercial P-CAP-DP CSP with a mobile phase of supercritical CO2 containing 10% ethanol and 0.1% trifluoroacetic acid. tandfonline.com The selection of the appropriate DNB-Leucine enantiomer (D- or L-form) for the CSP can even allow for the inversion of the elution order of the analyte enantiomers. bgb-analytik.com
The performance of these CSPs in SFC is influenced by the nature of the organic modifier and any additives present in the mobile phase. researchgate.netsigmaaldrich.com The versatility and effectiveness of DNB-Leucine based CSPs have made them a staple in both analytical and preparative SFC for chiral separations. bgb-analytik.comchromatographyonline.com
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)
Nonaqueous Capillary Electrophoresis (NACE) with DNB-Leucine as Chiral Selector
In nonaqueous capillary electrophoresis (NACE), this compound can be employed as a chiral selector added to the background electrolyte (BGE). uliege.be This approach is particularly useful for the enantioseparation of basic and amphoteric compounds. nih.gov A stereoselective ion-pair NACE method has been developed using (R)- and (S)-3,5-dinitrobenzoyl-leucine as chiral selectors for resolving "pseudoenantiomeric" cinchona alkaloid derivatives and other basic compounds like mefloquine. nih.gov The separation mechanism relies on the formation of transient diastereomeric ion-pairs between the DNB-Leucine selector and the analyte enantiomers. nih.gov
The use of nonaqueous solvents, such as methanol or acetonitrile, enhances the interactions and can lead to improved selectivity and resolution compared to aqueous systems. uliege.be For example, high selectivity for DNB derivatives of leucine (B10760876) and phenylalanine was achieved using a BGE of 12.5 mM ammonia (B1221849) and 100 mM octanoic acid in an ethanol-methanol mixture with various cinchona alkaloids and their derivatives as chiral counter-ions. uliege.be The simplicity and speed of this NACE method make it a valuable tool for screening new chiral selectors and for the rapid analysis of chiral compounds. nih.gov
Normal-Phase and Polar Organic Mode CEC
Capillary electrochromatography (CEC) combines the high efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. In this hybrid technique, a chiral stationary phase (CSP) containing this compound derivatives is packed into the capillary.
(S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine-bonded silica has been used as a CSP to separate racemic π-acidic and π-basic alpha-amino acid amides. nih.gov This can be performed in both normal-phase (NP) and polar organic (PO) modes. In NP-CEC, an eluent like n-hexane-isopropanol with a trace of water is used. In PO-CEC, an eluent such as 100% acetonitrile is employed. nih.gov Studies have shown that PO-CEC can offer significantly shorter retention times while maintaining comparable enantioselectivities to NP-CEC, highlighting its advantages for rapid chiral separations. nih.gov The addition of water to the acetonitrile mobile phase in PO-CEC was found to shorten retention but severely deteriorated both resolution and selectivity. nih.gov
Ion-Pair Formation in CE/CEC for Enantioseparation
Ion-pair formation is a key mechanism for enantioseparation using DNB-Leucine in both CE and CEC. nih.govkyoto-u.ac.jp In this context, DNB-Leucine can act as a chiral counter-ion. For instance, in NACE, the negatively charged DNB-Leucine can form ion pairs with cationic analytes. uliege.be The differing stabilities of the diastereomeric ion-pairs formed with each enantiomer lead to different electrophoretic mobilities and thus, separation. nih.gov
Enantioselective Liquid-Liquid Extraction (ELLE)
Countercurrent Extraction Studies
Enantioselective liquid-liquid extraction (ELLE) is a promising technique for the preparative-scale separation of enantiomers. scispace.com Countercurrent extraction, in particular, enhances the separation efficiency by providing multiple equilibrium stages. utwente.nlresearchgate.net
In this setup, an aqueous solution of racemic this compound is brought into contact with an immiscible organic solvent containing a chiral selector, often a cinchona alkaloid derivative. utwente.nlcinc.deacs.org The chiral selector preferentially forms a complex with one of the DNB-Leucine enantiomers, extracting it into the organic phase. utwente.nlscispace.com
A study using a process-intensified extraction column (PIEC) demonstrated the successful separation of racemic DNB-Leucine. utwente.nl Using a quinine (B1679958) derivative as the selector, DNB-(R)-Leu was obtained with an enantiomeric excess (ee) of 98.6% and a yield of 93.7%, while DNB-(S)-Leu was recovered with an 85.8% ee and a 98.0% yield. utwente.nl Another study in a centrifugal contactor separator (CCS) reported a 61% yield for DNB-l-leu with an ee of 34% in a continuous process. cinc.de Furthermore, pH-zone-refining counter-current chromatography has been used to resolve up to 2 grams of racemic DNB-leucine in a single run. nih.gov These studies underscore the potential of countercurrent extraction methods for the efficient, large-scale resolution of DNB-Leucine and other chiral compounds. researchgate.net
Interactive Data Table: Enantioselective Liquid-Liquid Extraction of DNB-Leucine
| Separation Method | Chiral Selector | Analyte | Organic Phase | Aqueous Phase | Achieved Enantiomeric Excess (ee) | Yield | Reference |
| Process Intensified Extraction Column (PIEC) | Quinine Derivative | DNB-(R,S)-Leucine | Not Specified | Not Specified | R-enantiomer: 98.6%, S-enantiomer: 85.8% | R-enantiomer: 93.7%, S-enantiomer: 98.0% | utwente.nl |
| Centrifugal Contactor Separator (CCS) | Cinchona Alkaloid | DNB-d,l-leucine | 1,2-dichloroethane | Buffered solution | 34% | 61% | cinc.de |
| Capillary Microreactors | Cinchona Alkaloid | DNB-(R,S)-leucine | 1,2-dichloroethane | Phosphate buffer (pH 6.58) | 37% - 49% | Not Specified | rsc.org |
| Capillary Microreactors | Cinchona Alkaloid | DNB-(R,S)-leucine | 1-octanol | Phosphate buffer (pH 6.58) | 28% - 46% | Not Specified | rsc.org |
| Countercurrent Chromatography (pH-zone-refining) | Not Specified | (±)-DNB-leucine | Not Specified | Not Specified | High purity zones | Not Specified | nih.gov |
Use of Chiral Quinine Derivatives as Selectors in ELLE
The enantioselective liquid-liquid extraction (ELLE) of racemic this compound has been effectively demonstrated using quinine derivatives as chiral selectors. utwente.nl The underlying mechanism for this chiral recognition is attributed to a three-point interaction model occurring within the organic phase. utwente.nl This model posits that the separation of enantiomers is governed by the steric arrangement of the DNB-leucine molecule. A primary interaction involves an ion-pair formation between the deprotonated DNB-leucine and the protonated selector molecule. utwente.nl
In this system, the (S)-enantiomer of DNB-leucine is preferentially complexed, leading to its enrichment in the organic phase. utwente.nl Studies investigating the interactions between DNB-leucine and carbamylated quinine derivatives have provided detailed insights into this process. utwente.nl Isothermal calorimetric titrations (ITC), circular dichroism (CD), and UV spectroscopy have been employed to quantify the binding of DNB-leucine enantiomers to quinine (QN), quinidine (B1679956) (QD), and their O9-tert-butylcarbamoyl derivatives (t-BuCQN and t-BuCQD). acs.org These studies confirmed a 1:1 association between DNB-leucine and the chiral selectors. acs.org The findings from these spectroscopic and microcalorimetric titrations are in excellent agreement with results from enantioselective chromatographic and extraction experiments, validating the derived relative binding affinities. acs.org
Process Intensification in Extraction Columns
Process intensified extraction columns (PIECs), which utilize both stirring and pulsation, have been successfully employed for the countercurrent liquid-liquid extraction of racemic 3,5-dinitrobenzoyl-(R,S)-leucine. utwente.nl This technology facilitates a high number of equilibrium stages, enabling efficient separation. utwente.nl
In a notable application, a PIEC with an inner diameter of 15 mm and an active height of 1100 mm was used for this separation. The experimental results demonstrated a high degree of separation, with DNB-(R)-Leucine being obtained at an enantiomeric excess of 98.6% and a yield of 93.7%. utwente.nl Concurrently, the other enantiomer, DNB-(S)-Leucine, was recovered with an enantiomeric excess of 85.8% and a yield of 98.0%. utwente.nl
To describe and predict the performance of the column, a backflow model was developed. This model accurately calculates the concentration profiles within the column and the outlet concentrations, with a reported inaccuracy of less than 10%. utwente.nl A comparison of this method with other separation techniques, such as those using membranes and centrifugal extractors, highlights the efficiency and productivity of PIECs for the chiral separation of DNB-leucine. utwente.nl
Separation of Specific Analyte Classes
Enantioseparation of Organophosphonate Derivatives
Chiral stationary phases based on N-(3,5-dinitrobenzoyl)-S-leucine have proven to be particularly effective for the separation of enantiomers of organophosphonate derivatives. nih.govvulcanchem.com Studies have successfully separated multiple groups of organophosphonate enantiomers using an N-(3,5-dinitrobenzoyl)-L-leucine-n-propylamide stationary phase. nih.gov The resolution of these compounds is highly dependent on the composition of the mobile phase and the specific structure of the enantiomers. researchgate.net
For example, the separation of O,O-dialkyl-2-benzyloxycarbonyl-aminoarylmethyl-phosphonates was achieved on an this compound (DNBleu) column. researchgate.net The influence of mobile phase composition, column temperature, and structural features of the phosphonate esters, such as the length and steric hindrance of the alkoxyl groups, were all found to impact retention and enantioselectivity. researchgate.net Molecular modeling and dynamics simulations have been used to study the three-dimensional structures of the complexes formed between the chiral compounds and the stationary phase, providing insights into the chiral discrimination mechanism and allowing for the prediction of elution order based on energy calculations. nih.gov
| Analyte Class | Chiral Stationary Phase (CSP) | Key Findings |
| Organophosphonate Derivatives | N-(3,5-dinitrobenzoyl)-S-leucine | Effective for separating multiple groups of enantiomers. nih.govvulcanchem.com |
| O,O-dialkyl-2-benzyloxycarbonyl-aminoarylmethyl-phosphonates | This compound (DNBleu) | Separation is influenced by mobile phase, temperature, and analyte structure. researchgate.net |
Chiral Separation of Aromatic Analytes (e.g., Benzodiazepines, N-acyl-α-arylalkylamines)
An improved chiral recognition model for resolving N-acyl-α-arylalkylamines on Pirkle-type π-acidic chiral stationary phases (CSPs) has been developed based on the resolution trends observed on CSPs derived from N-(3,5-dinitrobenzoyl)-(S)-leucine. tandfonline.comtandfonline.com This model has been successfully applied to explain the chromatographic resolution of homologous series of N-acyl-α-(1-naphthyl)ethylamines and N-acetyl-α-(1-naphthyl)alkylamines. tandfonline.comtandfonline.com The N-(3,5-dinitrobenzoyl)-(S)-leucine CSP has demonstrated superior selectivity for hydrophobic analytes, which is attributed to the leucine isobutyl side chain. In contrast, CSPs based on N-(3,5-Dinitrobenzoyl)-(R)-phenylglycine have been found to be more effective for resolving polar analytes, achieving separation factors (α) up to 3.0 for N-acyl-α-arylalkylamines.
Polymer monoliths incorporating chiral co-monomers have been prepared and used for the separation of benzodiazepines in normal phase HPLC. nih.gov
| Analyte | Chiral Stationary Phase (CSP) | Key Findings |
| N-acyl-α-arylalkylamines | N-(3,5-dinitrobenzoyl)-(S)-leucine | Superior selectivity for hydrophobic analytes. |
| N-acyl-α-arylalkylamines | N-(3,5-Dinitrobenzoyl)-(R)-phenylglycine | More effective for polar analytes, with α values up to 3.0. |
| Benzodiazepines | Porous polymer monoliths with chiral co-monomers | Successful separation in normal phase HPLC. nih.gov |
Resolution of Other Chiral Compounds (e.g., Cinchona Alkaloid Derivatives)
The principle of reciprocity in chiral recognition allows for the use of this compound as an analyte to be resolved by chiral stationary phases based on Cinchona alkaloid derivatives. Cinchona-derived anion-exchange-type chiral selectors have been employed in countercurrent chromatography (CCC) for the successful enantioseparation of N-derivatized amino acids, including this compound. nih.govresearchgate.net
In one study, up to 300 mg of racemic this compound was fully resolved in a single CCC run using a 10 mM concentration of a chiral selector in the stationary phase. nih.govresearchgate.net This amount could be increased to 900 mg when a pH-zone-refining mode was applied. nih.govresearchgate.net Furthermore, a cinchona alkaloid-based chiral stationary phase has demonstrated exceptionally high chiral discriminatory power, with a separation factor (α) of 32.6 for dinitrobenzoyl leucine. acs.org The mechanism for this high degree of separation involves simultaneous multiple-contact ion-pairing, hydrogen bonding, and π-stacking, which is only possible for the more strongly retained enantiomer. acs.org
Mechanisms of Chiral Recognition and Enantiodiscrimination
Non-Covalent Interaction Models
Non-covalent interactions are the primary driving forces behind chiral recognition. For N-(3,5-Dinitrobenzoyl)leucine, a combination of hydrogen bonds, π-π stacking, dipole-dipole forces, and ion-pair formation collectively contributes to the differential binding of its enantiomers to a chiral stationary phase (CSP) or a chiral selector in solution.
Three-Point Interaction Model
The three-point interaction model is a foundational concept for explaining chiral recognition. nih.gov This model posits that for effective discrimination between two enantiomers, there must be at least three points of interaction between the chiral selector and one of the enantiomers. nih.gov While one enantiomer can establish a stable, three-point attachment, its mirror image will be unable to form more than a two-point interaction, leading to a less stable complex. nih.gov
In the context of this compound, this model simplifies the complex interactions by defining the effects based on the specific steric orientations of the molecule. utwente.nl For instance, when interacting with a quinine (B1679958) derivative as a chiral selector, the (S)-enantiomer of DNB-leucine is preferentially selected for the complex formation, indicating a better geometric and electronic fit that allows for multiple, simultaneous interactions. utwente.nl
π-π Stacking Interactions
The 3,5-dinitrobenzoyl (DNB) group is a classic π-acidic moiety, meaning it is electron-deficient. researchgate.net This characteristic makes it highly effective in forming π-π stacking interactions with electron-rich (π-basic) aromatic rings present in a chiral selector. researchgate.net These interactions are a significant contributor to the stability of the selector-analyte complex.
Systematic studies on DNB leucine (B10760876) derivatives have shown that π-π interactions between the DNB groups of the analyte and a π-acidic DNB-derived chiral stationary phase can occur. researchgate.net X-ray crystallography and theoretical calculations of a homochiral dimer of (S)-DNB leucine diethyl amide revealed that the two aromatic DNB groups partly overlap in an offset, staggered geometry. researchgate.net This arrangement leads to a favorable π-π interaction, which is a key component of the chiral self-recognition mechanism. researchgate.net The combination of these π-π interactions with other forces like hydrogen bonding is crucial for effective enantiodiscrimination. utwente.nl
Hydrogen Bonding Interactions
Hydrogen bonds are highly directional and play a pivotal role in defining the specific geometry of the diastereomeric complexes formed between DNB-leucine enantiomers and chiral selectors. Research has confirmed that hydrogen bonding is a primary driving force in these recognition mechanisms. unipg.it
Studies involving DNB leucine amide derivatives resolved on DNB leucine-derived CSPs indicate that the C-terminal carboxamide oxygen of the analyte is involved in hydrogen bonding. researchgate.net In the case of chiral self-recognition in a homochiral dimer of (S)-DNB leucine diethyl amide, two intermolecular hydrogen bonds form between the leucine backbones, contributing significantly to the stability of the complex. researchgate.net The presence and strength of these hydrogen bonds, alongside π-π stacking, create the necessary energetic difference between the diastereomeric complexes to achieve separation. utwente.nlresearchgate.net
Dipole-Dipole Interactions and Electrostatic Contributions
Beyond π-π stacking and hydrogen bonding, other electrostatic forces, such as dipole-dipole interactions, contribute to chiral recognition. The nitro groups on the DNB moiety and the carbonyl groups in the leucine backbone create significant dipoles within the molecule. These dipoles can interact with complementary dipoles in the chiral selector.
These charge-charge and dipolar interactions are integral to the multimodal nature of many chiral stationary phases used to separate compounds like DNB-leucine. mst.edu The cumulative effect of these electrostatic contributions helps to stabilize a specific orientation of one enantiomer over the other within the chiral environment of the selector, enhancing enantioselectivity.
Ion-Pair Formation
In certain separation modes, particularly under polar-ionic conditions, ion-pair formation becomes a dominant interaction. unipg.it For this compound, which possesses an acidic carboxylic acid group, this involves an electrostatic attraction between the deprotonated carboxylate of DNB-leucine and a protonated basic site (e.g., a tertiary amine) on the chiral selector. utwente.nl
This strong electrostatic "salt bridge" interaction serves as a powerful anchoring point. unipg.it For example, a primary interaction between DNB-leucine and carbamylated quinine derivatives is based on this ion-pair formation. utwente.nl This initial binding orients the analyte in a way that allows secondary interactions, such as hydrogen bonding and π-π stacking, to occur, ultimately leading to effective chiral discrimination.
Steric Effects and Conformation of Selector-Analyte Complexes
Steric hindrance plays a crucial role in enantiodiscrimination. The specific three-dimensional arrangement of bulky groups on both the this compound analyte and the chiral selector dictates how well the two molecules can fit together.
The three-point interaction model inherently incorporates the concept of steric fit. utwente.nl If the approach of one enantiomer to the selector's binding sites is sterically hindered, it will form a less stable complex compared to the other enantiomer, which has a more favorable spatial arrangement. The isobutyl side chain of the leucine residue, for instance, provides a key steric feature. The differential repulsion between this group and components of the chiral selector for the two enantiomers is a significant factor in achieving separation. The most stable diastereomeric complex is the one that minimizes steric repulsion while maximizing the attractive non-covalent interactions described above.
The table below presents data from high-performance liquid chromatography (HPLC) separations of this compound using a Ristocetin A chiral stationary phase, illustrating the outcomes of these complex interactions.
| Mobile Phase Composition | Retention Factor (k') (L-enantiomer) | Separation Factor (α) |
| C | 1.78 | 2.35 |
| K | 2.50 | 1.44 |
| M | 3.09 | 1.58 |
| Data sourced from a study on Ristocetin A as a chiral stationary phase. mst.edu The L-enantiomer was the more retained species in these examples. |
Influence of Mobile Phase Composition and Solvent Effects
The composition of the mobile phase plays a pivotal role in the chiral recognition and separation of enantiomers involving this compound derivatives. The solvent can influence the conformation of both the chiral selector and the analyte, as well as solvate the interacting species, thereby modulating the strength and nature of the intermolecular forces responsible for enantiodiscrimination.
In high-performance liquid chromatography (HPLC) and nonaqueous capillary electrochromatography (CEC) systems utilizing chiral stationary phases (CSPs) derived from this compound, the choice of solvents and additives in the mobile phase is critical for achieving optimal separation. For instance, when using a (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine-bonded silica (B1680970) CSP, the transition from a polar organic mode with 100% acetonitrile (B52724) to a reversed-phase mode by introducing water into the eluent significantly impacts the separation of racemic α-amino acid amides. nih.gov While the retention times are shortened with the addition of water, both resolution and selectivity are severely diminished. nih.gov This suggests that water molecules compete for hydrogen bonding sites on the CSP and the analyte, which are crucial for forming the diastereomeric complexes necessary for chiral recognition.
The advantage of using a polar organic mobile phase, such as 100% acetonitrile, over a normal-phase eluent like n-hexane-isopropanol with a small amount of water, has been demonstrated. nih.gov The polar organic mode provides much shorter retention times while maintaining comparable enantioselectivities, highlighting the efficiency of this approach. nih.gov
The following table summarizes the effect of mobile phase composition on the chiral separation of this compound derivatives on a specific CSP.
| Mobile Phase Composition | Separation Mode | Effect on Retention | Effect on Resolution & Selectivity | Reference |
| Acetonitrile/Water | Reversed-Phase CEC | Shortened | Deteriorated Severely | nih.gov |
| 100% Acetonitrile | Polar Organic CEC | Shorter (vs. NP-CEC) | Comparable (vs. NP-CEC) | nih.gov |
| n-Hexane/Isopropanol/Water | Normal-Phase CEC | Longer (vs. PO-CEC) | Comparable (vs. PO-CEC) | nih.gov |
| Methanol (B129727)/Acetic Acid/Ammonium Acetate | Polar-Ionic HPLC | - | Effective Separation | unipg.it |
Thermodynamic Aspects of Chiral Binding
The formation of diastereomeric complexes between the enantiomers of this compound and a chiral selector is governed by thermodynamic principles. The stability of these complexes, and thus the degree of enantioselectivity, can be understood by examining the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) upon binding.
Enthalpy and Entropy Contributions to Binding
Studies involving the binding of (R)- and (S)-dinitrobenzoyl leucine to cinchona alkaloid-based chiral selectors, such as quinine and quinidine (B1679956) derivatives, in methanol have provided significant insights into the thermodynamics of these interactions. univie.ac.atacs.org Isothermal titration calorimetry (ITC) has been a key technique in elucidating the enthalpic and entropic contributions to the binding process.
The formation of the ion-pair complex between this compound and these selectors is a strongly enthalpy-driven process. univie.ac.atacs.org The standard enthalpy of binding (ΔH°b) has been observed to be highly exothermic, with values reaching up to -38 kJ/mol. univie.ac.atacs.org This significant release of heat is indicative of the formation of strong, favorable noncovalent interactions, such as hydrogen bonds, π-π stacking interactions between the electron-deficient dinitrobenzoyl group and an electron-rich aromatic system on the selector, and van der Waals forces. acs.org
The following table summarizes the thermodynamic parameters for the binding of this compound enantiomers to a chiral selector.
| Thermodynamic Parameter | Value | Interpretation | Reference |
| Enthalpy of Binding (ΔH°b) | Up to -38 kJ/mol | Strongly exothermic, indicating favorable binding interactions | univie.ac.atacs.org |
| Entropy Term (TΔS°b) | Up to -15 kJ/mol | Unfavorable, indicating the formation of a highly ordered complex | univie.ac.atacs.org |
Free Energy Differences in Diastereomeric Complex Formation
In the case of this compound, significant differences in binding affinity have been observed with certain chiral selectors. For example, O9-tert-butylcarbamoyl quinine (t-BuCQN) exhibits a high enantioselectivity for (S)-DNB-Leu, with a ratio of binding constants (Kb,S / Kb,R) of approximately 10. univie.ac.atacs.org Conversely, its pseudo-enantiomeric counterpart, O9-tert-butylcarbamoyl quinidine (t-BuCQD), shows a similar high selectivity for the (R)-DNB-Leu enantiomer, with a Kb,R / Kb,S ratio of about 10. univie.ac.atacs.org
These enantioselectivity factors correspond to a notable difference in the free energy of binding for the two diastereomeric complexes, which is the basis for their chromatographic separation. The larger the free energy difference, the greater the separation factor (α) and the more effective the chiral resolution. The consistency between binding constants derived from spectroscopic and calorimetric titrations and the enantioseparation factors observed in HPLC confirms that the thermodynamic differences in solution are directly translated into chromatographic separation. univie.ac.atacs.org
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations have proven to be invaluable tools for exploring the dynamic nature of chiral recognition involving N-(3,5-Dinitrobenzoyl)leucine. These computational methods allow for the visualization and analysis of the conformational behavior of the chiral selector and its complexes, as well as the simulation of their interactions at the interface of chiral stationary phases (CSPs).
Conformational Analysis of this compound and its Complexes
Understanding the three-dimensional structure and flexibility of this compound and its diastereomeric complexes with enantiomeric analytes is crucial for deciphering the basis of chiral discrimination. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical calculations, reveals the preferred spatial arrangements of the molecule and its complexes. These studies have shown that the 3,5-dinitrobenzoyl group, the leucine (B10760876) side chain, and the amide linkage adopt specific orientations to minimize steric hindrance and optimize intermolecular interactions. The formation of diastereomeric complexes with analyte enantiomers leads to distinct conformational preferences, which in turn results in different interaction energies and, consequently, enantioselective recognition.
Prediction of Enantiomeric Elution Order and Discrimination
A significant outcome of molecular modeling and dynamics simulations is the ability to predict the enantiomeric elution order in chromatographic separations. By calculating the interaction energies between the chiral selector and each enantiomer of an analyte, it is possible to determine which diastereomeric complex is more stable. The enantiomer that forms the more stable complex is expected to be retained longer on the CSP, thus eluting later.
Molecular dynamics simulations, in particular, offer a more realistic representation of the chromatographic process by considering the dynamic nature of the interactions and the influence of the solvent. These simulations can provide a distribution of interaction energies, and the average interaction energy can be correlated with the experimentally observed retention times. Such predictive capabilities are not only a testament to the accuracy of the computational models but also serve as a powerful tool in the development and optimization of chiral separation methods.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided a deeper understanding of the electronic aspects of chiral recognition by this compound. DFT studies, such as those employing the B3LYP hybrid functional with basis sets like 6-311G**, have been used to create semiflexible models of the chiral selector for use in molecular dynamics simulations. These calculations provide accurate molecular geometries, charge distributions, and interaction energies of the selector-analyte complexes.
Development of Computational Protocols for Chiral Recognition
The insights gained from molecular modeling and quantum chemical calculations have led to the development of systematic computational protocols for studying and predicting chiral recognition. These protocols typically involve a multi-step approach that combines different computational techniques to build a comprehensive model of the chiral system.
A general workflow for such a protocol might include:
Conformational search: Initial exploration of the conformational space of the chiral selector and the analyte enantiomers using molecular mechanics.
Quantum chemical optimization: High-level DFT calculations to obtain accurate geometries and electronic properties of the most stable conformers.
Docking studies: Predicting the preferred binding modes of the analyte enantiomers within the chiral selector's binding site.
Molecular dynamics simulations: Simulating the behavior of the selector-analyte complexes in a realistic solvent environment to assess their stability and dynamic properties.
Free energy calculations: Employing methods like MM-PBSA or umbrella sampling to calculate the binding free energies of the diastereomeric complexes and predict the enantioselectivity.
Recent research has focused on optimizing these protocols, for instance, by adjusting the simulation box size, the duration of the simulation run, and the frequency of data recording to enhance the accuracy of the predictions.
Structure-Recognition Relationships (SRR) Derived from Computational Data
Computational studies have been instrumental in establishing clear structure-recognition relationships (SRRs) for this compound and other Pirkle-type chiral selectors. These relationships connect the structural features of the selector and the analyte to the observed enantioselectivity.
The computational data consistently support the "three-point interaction model" as a fundamental requirement for chiral recognition. For this compound, these three points of interaction are typically:
A π-π interaction involving the 3,5-dinitrobenzoyl group.
A hydrogen bonding interaction involving the amide linkage or the carboxyl group.
A steric interaction provided by the isobutyl side chain of the leucine residue.
Structural Modifications and Derivatives of N 3,5 Dinitrobenzoyl Leucine for Enhanced Performance
Modification of the Leucine (B10760876) Moiety
The amino acid portion of the molecule is a critical determinant of its chiral recognition capabilities. Substituting leucine with other amino acids can have a profound impact on enantioselectivity by altering the steric and electronic environment around the chiral center. researchgate.net
Subtle structural changes to the chiral stationary phase (CSP), such as altering the amino acid component, can lead to remarkable differences in enantiomer-separation properties. researchgate.net For instance, CSPs based on N-(3,5-dinitrobenzoyl) derivatives of different α-amino acids, such as leucine or phenylglycine, have been developed for the separation of a wide array of analytes. psu.edu
A comparative analysis of CSPs illustrates the impact of this modification:
N-(3,5-Dinitrobenzoyl)-(S)-leucine CSP : This selector demonstrates superior selectivity for hydrophobic analytes, an effect attributed to the isobutyl side chain of leucine.
N-(3,5-Dinitrobenzoyl)-(R)-phenylglycine CSP : In contrast, this derivative is more effective for resolving polar analytes, leveraging π-π interactions and hydrogen bonding from the amino acid side chain to achieve separation factors (α) as high as 3.0 for certain N-acyl-α-arylalkylamines.
This strategic substitution allows for the creation of a portfolio of chiral selectors, each optimized for a different class of chemical compounds. The choice between a leucine-based selector and a phenylglycine-based one depends on the specific properties of the analyte to be resolved.
Table 1: Comparison of Leucine and Phenylglycine Moieties in N-(3,5-Dinitrobenzoyl) Based Chiral Stationary Phases
| Derivative | Optimal Analyte Type | Key Interaction Feature | Reference |
|---|---|---|---|
| N-(3,5-Dinitrobenzoyl)-(S)-leucine | Hydrophobic | Isobutyl side chain |
Functionalization for Specific Analytical Techniques
To adapt N-(3,5-Dinitrobenzoyl)leucine for advanced analytical methods, researchers have introduced specific functional groups. These modifications aim to enhance signal response, improve compatibility with certain ionization techniques, or refine the chiral recognition mechanism. nih.govresearchgate.net
In the context of brush-type or Pirkle-type CSPs, the this compound selector is covalently bonded to a solid support, typically silica (B1680970) gel. psu.edu The nature of the tether connecting the selector to the support is crucial for performance. Modifications to this amide linkage can significantly influence chiral discrimination. researchgate.net
One approach involves replacing the N-H hydrogen of the secondary amide tether with various aliphatic or π-basic groups. This modification has been shown to improve the chiral discrimination ability of CSPs derived from N-(3,5-dinitrobenzoyl)-L-leucine for neutral racemic analytes containing amide groups. researchgate.net The result is often a decrease in retention times accompanied by an increase in separation and resolution factors. researchgate.net
Another strategy is the creation of a more conformationally rigid structure. For example, a CSP derived from N-3,5-dinitrobenzoyl (DNB) alpha-amino-ε-caprolactam, which is structurally related to DNB leucine derivatives, showed enhanced separation factors for DNB leucine derivatives compared to the standard DNB leucine CSP. researchgate.net This suggests that the rigid structure and potentially altered electron density of the tertiary amide in the caprolactam-derived CSP contribute to different levels of chiral recognition. researchgate.net The use of an N-phenyl-N-propylamide linkage has also been explored, creating effective CSPs for use in nonaqueous capillary electrochromatography. nih.gov
Table 2: Effect of Amide Tether Modification on Chiral Separation of this compound N-propylamide
| Chiral Stationary Phase | Modification | Separation Factor (α) | Resolution Factor (Rs) | Reference |
|---|
The use of this compound as a chiral selector in electrospray ionization mass spectrometry (ESI-MS) presented challenges, as the sites required for chiral recognition are also involved in ionization. nih.govacs.org To overcome this, derivatives featuring an appended tertiary amine have been synthesized. nih.govmsstate.edu
The core design principle of these derivatives is to separate the site of ionization from the sites responsible for chiral recognition. nih.govacs.org A tertiary amine group is attached to the DNB-leucine structure via an alkyl chain tether. This amine provides a readily available site for protonation, facilitating efficient ionization in ESI-MS without interfering with the hydrogen bonding and π-π interactions that govern chiral selection. nih.govmsstate.edu This structural modification allows for the clear observation of chiral recognition in the mass spectrum through the formation of diastereomeric selector-analyte complexes. msstate.edu The performance of these tertiary amine appended selectors has been shown to be comparable, and in some cases superior, to the enantioselectivities observed in chiral HPLC. msstate.edumdpi.com
Preparation of Pseudoenantiomeric Chiral Selectors
A powerful application of modified this compound is in the preparation of pseudoenantiomeric chiral selectors for mass spectrometry. nih.govmsstate.edu A pair of pseudoenantiomers consists of two selector molecules that have opposite absolute stereochemistry (i.e., one is derived from L-leucine and the other from D-leucine) but also differ slightly in mass. polyu.edu.hk
The mass difference is engineered by varying the length of the tether that connects the tertiary amine to the main chiral selector structure. nih.govacs.org For example, one pseudoenantiomer might have a two-carbon tether while its counterpart has a three-carbon tether. acs.org When a chiral analyte is added to a solution containing these two mass-differentiated, pseudoenantiomeric selectors, two distinct diastereomeric selector-analyte complexes are formed, each with a unique mass-to-charge ratio that is easily distinguishable in a single mass spectrum. nih.gov
The ratio of the intensities of these two complex ions in the mass spectrum is directly dependent on the enantiomeric composition of the analyte. msstate.eduacs.org This relationship provides a robust method for both quantifying the enantiomeric excess of a sample and measuring the extent of enantioselectivity of the selector. nih.govmsstate.edu This approach has been successfully used for the enantiomer analysis of various N-(3,5-dinitrobenzoyl)amino acid derivatives. polyu.edu.hk
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(3,5-Dinitrobenzoyl)-dl-leucine |
| N-(3,5-Dinitrobenzoyl)-(S)-leucine |
| N-(3,5-Dinitrobenzoyl)-L-leucine |
| N-(3,5-Dinitrobenzoyl)amino acids |
| N-(3,5-Dinitrobenzoyl)-(R)-phenylglycine |
| N-(3,5-dinitrobenzoyl)-D-α-phenylglycine |
| N-acyl-α-arylalkylamines |
| This compound N-propylamide |
| N-3,5-dinitrobenzoyl (DNB) alpha-amino-ε-caprolactam |
| (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine |
Advanced Analytical Techniques and Spectroscopic Studies for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for probing the subtle differences in the chemical environments of enantiomers when they interact with a chiral solvating agent (CSA).
NMR Enantiodiscrimination and Chemical Shift Nonequivalence
The fundamental principle of NMR enantiodiscrimination lies in the formation of transient diastereomeric complexes between the enantiomers of an analyte and a chiral solvating agent (CSA). These diastereomeric complexes exhibit different NMR spectra, leading to separate signals for the corresponding nuclei of the two enantiomers, a phenomenon known as chemical shift nonequivalence (ΔΔδ). mdpi.com The magnitude of this nonequivalence is a direct measure of the enantiodiscrimination efficiency.
For N-(3,5-Dinitrobenzoyl)leucine, the presence of the 3,5-dinitrobenzoyl group is particularly advantageous. The aromatic protons of this moiety resonate in a spectral region that is typically free from interference from the signals of the CSA, making them excellent probes for detecting and quantifying enantiomers. unipi.itacs.org Furthermore, this electron-poor aromatic ring can engage in π-π stacking interactions with aromatic groups within the CSA, which helps to stabilize the diastereomeric complexes and enhance the observed chemical shift nonequivalence. unipi.itacs.org
Several studies have demonstrated the successful use of various CSAs for the enantiodiscrimination of this compound and its derivatives. For instance, thiourea-based CSAs have proven effective. unipi.itnih.gov In one study, a dimeric thiourea (B124793) CSA (BTDA) in the presence of an achiral base like 1,4-diazabicyclo[2.2.2]octane (DABCO) showed significant chemical shift nonequivalence for the protons of the 3,5-dinitrobenzoyl group of DNB-leucine. unipi.it The choice of the base can also influence the degree of nonequivalence. unipi.it
The derivatization of the carboxylic acid function of DNB-leucine can also impact the enantiodiscrimination. Studies have shown that N-3,5-dinitrobenzoyl derivatives of amino acids with a free carboxylic function often exhibit significantly higher nonequivalences compared to their corresponding methyl esters. unipi.itacs.org
Below is a table summarizing the chemical shift nonequivalence (ΔΔδ) observed for the protons of this compound in the presence of a dimeric thiourea CSA (BTDA) and DABCO.
| Proton | Chemical Shift Nonequivalence (ΔΔδ) in ppm |
| ortho-H (DNB) | 0.253 |
| para-H (DNB) | 0.174 |
| Amide NH | ~0.080 |
| Methine CH | ~0.080 |
| Data sourced from a study utilizing a dimeric thiourea CSA with N-(3,5-dinitrobenzoyl)alanine, which provides a strong indication of the expected behavior for the closely related leucine (B10760876) derivative. unipi.it |
Nuclear Overhauser Effect (NOE) Studies of Selector-Analyte Complexes
Studies have utilized both intramolecular and intermolecular NOEs to map the relative orientations of the selector and the selectand (the enantiomer being analyzed). capes.gov.br For example, in studies involving cinchona alkaloid-based chiral selectors, significant intermolecular NOEs were observed for the more stable diastereomeric complex with one enantiomer of DNB-leucine, but not for the less stable complex. capes.gov.br This indicates a more specific and tightly bound interaction for the preferentially recognized enantiomer.
These NOE studies have been instrumental in confirming the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the chiral selector and the analyte. core.ac.uk The data from NOE experiments, often complemented by computational modeling, helps to identify these interaction points, which can include hydrogen bonds, π-π stacking, and steric repulsions. capes.gov.br
Mass Spectrometry (MS)
Mass spectrometry has emerged as a rapid and sensitive technique for chiral analysis, including the determination of enantiomeric composition and the study of chiral recognition mechanisms in the gas phase.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Enantiomeric Composition
Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of non-covalently bound complexes from solution into the gas phase for mass analysis. polyu.edu.hk This capability is harnessed to study the diastereomeric complexes formed between a chiral selector and the enantiomers of an analyte like this compound.
In a typical ESI-MS experiment for enantiomeric analysis, a solution containing the chiral selector and the racemic or enantiomerically enriched analyte is introduced into the mass spectrometer. The instrument detects the ions corresponding to the diastereomeric selector-analyte complexes. The ratio of the ion intensities of these complexes in the mass spectrum can be directly related to the enantiomeric composition of the analyte. researchgate.netacs.org
Researchers have successfully used deprotonated N-(3,5-dinitrobenzoyl)amino acids, including DNB-leucine, as chiral selectors in negative-ion ESI-MS. researchgate.net The observed enantioselectivities in the gas phase often correlate well with those observed in high-performance liquid chromatography (HPLC) using similar chiral stationary phases. researchgate.net This consistency underscores the fundamental nature of the chiral recognition interactions, which can persist from the solution phase to the gas phase.
Quantitative analysis is achievable by creating a calibration curve that plots the ratio of the complex intensities against known enantiomeric compositions. This method has been shown to be accurate, with average differences between HPLC and MS determinations being as low as 3.7% to 6.8%. researchgate.net
Chiral Selector-Analyte Complex Formation in the Gas Phase
The ability to study chiral selector-analyte complexes in the gas phase using ESI-MS provides a unique opportunity to investigate the intrinsic nature of the interactions, free from solvent effects. These studies have confirmed that the non-covalent interactions responsible for chiral recognition, such as hydrogen bonding and π-π stacking, are strong enough to persist in the gas phase. polyu.edu.hkacs.org
Derivatives of this compound have been specifically designed for ESI-MS studies. For instance, tertiary amine groups have been appended to the DNB-leucine structure. acs.orgnih.gov This modification provides a readily ionizable site (via protonation) that is spatially removed from the chiral recognition sites, ensuring that the ionization process does not interfere with the enantiodiscrimination. acs.orgnih.gov
By using pseudo-enantiomeric chiral selectors (selectors that have the opposite absolute stereochemistry but are chemically modified to have different masses), the enantioselectivity can be determined in a single experiment by observing the ratio of the two diastereomeric complexes formed with a chiral analyte. acs.orgnih.gov
The following table illustrates the type of data obtained from ESI-MS experiments for the enantiomeric analysis of an analyte using pseudo-enantiomeric DNB-leucine derived selectors.
| Analyte Enantiomeric Composition (% R) | Complex Intensity Fraction (Intensity of R-selector complex / Total complex intensity) |
| 0 | 0.25 |
| 25 | 0.375 |
| 50 | 0.50 |
| 75 | 0.625 |
| 100 | 0.75 |
| This is a representative linear relationship. The actual slope is a measure of the enantioselectivity. msstate.edu |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive technique for studying the stereochemical features of chiral compounds and their interactions.
When this compound interacts with a chiral selector, the resulting diastereomeric complexes will have distinct CD spectra. The changes in the CD spectrum upon complexation can be used to monitor the binding process and to determine the stoichiometry and binding constants of the complexes. acs.org
Studies have utilized CD spectroscopy to investigate the binding of DNB-Leu enantiomers to cinchona alkaloid-based chiral selectors. acs.orgresearchgate.netnih.gov The induced CD spectra of the complexes, where the achiral DNB chromophore becomes optically active upon binding to the chiral selector, provide valuable information. For example, the observation of CD spectra with bands of opposite signs for the complexes formed with the two enantiomers of DNB-Leu indicates that they bind in a "pseudo-enantiomeric fashion" at well-defined domains on the selector. acs.org
The intensity of the CD signal can also be indicative of the specificity of the binding. Stronger induced CD signals are typically observed for the more stable, preferentially bound diastereomeric complex. researchgate.netnih.gov This technique, often used in conjunction with UV-Vis spectroscopy and isothermal titration calorimetry (ITC), provides a comprehensive picture of the thermodynamics and stereochemistry of chiral recognition. acs.org
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions in solution. biapages.nlcureffi.org This method provides a complete thermodynamic profile of a binding event in a single experiment, quantifying the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. wikipedia.orgrsc.org ITC is particularly valuable for studying the interactions between a chiral selector, such as an this compound derivative, and a pair of enantiomeric analytes.
The experiment works by incrementally injecting one binding partner (the ligand, e.g., a single enantiomer of an analyte) into a sample cell containing the other partner (the macromolecule, e.g., a soluble this compound derivative) while monitoring the heat released or absorbed. cureffi.orgwikipedia.org The resulting data allow for the calculation of the Gibbs free energy of binding (ΔG), which is a direct measure of binding affinity, using the equation ΔG = -RTln(K_a) = ΔH - TΔS. cureffi.org
By performing separate ITC experiments for each enantiomer of an analyte with the chiral selector, researchers can quantify the thermodynamic differences that govern chiral recognition. A more stable complex, corresponding to the more strongly retained enantiomer in chromatography, will exhibit a more favorable Gibbs free energy (a more negative ΔG) of formation. ITC data can reveal whether this enhanced stability is driven by enthalpic contributions (ΔH), such as stronger hydrogen bonds or π-π stacking interactions, or by entropic contributions (ΔS), related to changes in conformational freedom and solvent reorganization upon binding. biapages.nl
Table 1: Representative Thermodynamic Data from an ITC Experiment
This table illustrates hypothetical but realistic data for the binding of two enantiomers, (R)-Analyte and (S)-Analyte, to a soluble chiral selector based on this compound.
| Parameter | (R)-Analyte Binding | (S)-Analyte Binding | Unit | Significance |
| Stoichiometry (n) | 1.02 | 0.99 | - | Indicates a 1:1 binding ratio for both complexes. cureffi.org |
| Association Constant (K_a) | 1.5 x 10⁴ | 4.5 x 10³ | M⁻¹ | The (R)-enantiomer shows a higher affinity for the selector. wikipedia.org |
| Enthalpy Change (ΔH) | -25.5 | -18.2 | kJ/mol | Binding is enthalpically driven for both, but more favorable for the (R)-enantiomer, suggesting stronger intermolecular bonds. biapages.nl |
| Entropy Change (TΔS) | -2.1 | -1.5 | kJ/mol | Binding is entropically slightly unfavorable for both, a common observation in complex formation. |
| Gibbs Free Energy (ΔG) | -23.4 | -16.7 | kJ/mol | The overall binding energy is significantly more favorable for the (R)-enantiomer, leading to chiral discrimination. cureffi.org |
X-ray Crystallography of Diastereomeric Complexes
While spectroscopic and calorimetric methods provide data on interactions in solution, X-ray crystallography offers unambiguous, high-resolution, three-dimensional structural information of molecules in a solid, crystalline state. This technique has been instrumental in confirming the specific interaction sites and geometries within diastereomeric complexes involving this compound derivatives. acs.orgnih.gov By successfully crystallizing and analyzing the structure of a complex formed between a chiral selector and one of the analyte enantiomers, researchers can directly visualize the intermolecular forces responsible for molecular recognition.
These crystallographic studies reveal the crucial role of simultaneous, multiple-contact interactions. The key interactions responsible for the stability of the more favored diastereomeric complex often include:
π-π Stacking: The electron-deficient 3,5-dinitrobenzoyl ring of the selector interacts favorably with an electron-rich aromatic group on the analyte.
Hydrogen Bonding: Amide N-H and C=O groups on both the selector and the analyte form specific hydrogen bonds that lock the complex into a defined conformation.
Ion-Pairing: In cases where the selector or analyte has an ionizable group, strong electrostatic interactions can contribute significantly to complex stability. acs.org
The crystal structure of the more stable diastereomer shows an optimal alignment for these interactions, whereas the less stable diastereomer cannot achieve this simultaneous, multi-point contact, resulting in a weaker binding affinity. acs.org
Table 2: Key Intermolecular Interactions in Diastereomeric Complexes Identified by X-ray Crystallography
This table summarizes the types of interactions observed in crystal structures of complexes between this compound derivatives and chiral analytes.
| Interaction Type | Selector Group Involved | Analyte Group Involved | Consequence for Chiral Recognition |
| π-π Stacking | 3,5-Dinitrophenyl Ring | Aromatic Ring (e.g., Naphthyl) | Major attractive force; geometry is stereochemically dependent. acs.orgcore.ac.uk |
| Hydrogen Bonding | Amide N-H (Leucine backbone) | Carbonyl Oxygen | Helps define the relative orientation of the two molecules. acs.org |
| Hydrogen Bonding | Carbonyl Oxygen (Benzoyl) | Amide N-H | Provides an additional point of attraction and rigidity. acs.org |
| Dipole-Dipole | Dinitro Groups | Polar groups on analyte | Contributes to the overall binding energy and specificity. |
Future Perspectives in Enantioselective Chemistry with N 3,5 Dinitrobenzoyl Leucine
Rational Design of Next-Generation Chiral Selectors
The future of chiral separations lies in the ability to move beyond trial-and-error approaches and rationally design chiral selectors with predetermined specificity and efficiency. N-(3,5-Dinitrobenzoyl)leucine serves as a critical model for this endeavor. By understanding the specific interactions that govern its enantiorecognition capabilities, scientists can design new chiral stationary phases (CSPs) and selectors.
A proposed chiral recognition mechanism for CSPs derived from this compound amide derivatives involves a combination of two hydrogen bonding interactions and a π-π donor-acceptor interaction between the N-(3,5-dinitrobenzoyl) groups of the selector and the analyte. researchgate.net This understanding allows for the logical extension of resolving π-basic racemates to also separating π-acidic N-(3,5-dinitrobenzoyl)-α-amino acid derivatives on these π-acidic CSPs. researchgate.net In cases where this model does not fit, such as with N-(3,5-dinitrobenzoyl)phenylglycine derivatives, a competing mechanism has been proposed, which involves different hydrogen bonding sites and a π-π interaction between the CSP's dinitrobenzoyl group and the analyte's phenyl group. researchgate.net This dual-mechanism insight is crucial for designing selectors with broader or more targeted applications.
Computational studies, such as molecular dynamics simulations, are providing an in-depth look at the solvation of DNB-leucine-derived CSPs in various solvents. acs.org These theoretical investigations reveal how solvent composition alters the preferred orientations of the chiral selectors at the interface and the extent of hydrogen bonding, offering a microscopic understanding that is vital for the rational design of improved CSPs. acs.org Furthermore, reciprocal combinatorial approaches use DNB-leucine as a target to screen libraries of potential chiral selectors, accelerating the discovery of optimized CSPs for specific separations. mdpi.com Derivatives of DNB-leucine are also being designed to enhance performance in specific analytical techniques, such as by appending tertiary amine groups to provide a ready site for ionization in mass spectrometry without disrupting the sites needed for chiral recognition. nih.govacs.org
Integration with Automated and High-Throughput Screening Systems
The demand for rapid enantiomeric excess (ee) determination in fields like pharmaceutical process research and asymmetric catalysis is driving the integration of chiral analysis with automated and high-throughput screening (HTS) platforms. Methodologies utilizing DNB-leucine and its derivatives are proving to be highly adaptable to these systems.
Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for rapid chiral analysis. researchgate.net By using mixtures of deprotonated N-(3,5-dinitrobenzoyl)amino acids as chiral selectors, the enantiomeric composition of an analyte can be determined in less than 10 seconds per sample. researchgate.net This speed makes the method exceptionally suitable for HTS applications. researchgate.net In this technique, two DNB-amino acids with opposite selectivity for the analyte's enantiomers are chosen. The ratio of the resulting diastereomeric complexes in the mass spectrum correlates directly with the analyte's enantiomeric composition. researchgate.net
To further optimize this ESI-MS approach for HTS, tertiary amine appended analogues of DNB-leucine have been synthesized. acs.orgmsstate.edu This modification introduces a site that is easily protonated for ionization, separating the ionization function from the chiral recognition function and leading to more robust and sensitive assays. nih.govacs.org The linearity observed between the complex intensity fraction in the mass spectrum and the enantiomeric composition allows for the creation of calibration curves for quantitative analysis. msstate.edu The consistency between enantioselectivity observed in these MS methods and traditional HPLC using corresponding CSPs validates the approach, paving the way for its broader adoption in automated drug discovery and process optimization workflows. researchgate.netmsstate.edu
Potential in Supramolecular Chemistry and Host-Guest Interactions
The principles of supramolecular chemistry, which focus on non-covalent interactions, are central to the enantiorecognition capabilities of this compound. fiveable.methno.org The interactions between DNB-leucine (the guest) and various chiral host molecules are being explored to develop advanced separation systems and sensors. The primary forces at play include hydrogen bonding, π-π stacking, and dipole-dipole interactions, often described by the three-point interaction model. utwente.nlscispace.com
A prominent example is the host-guest system formed between DNB-leucine and Cinchona alkaloid derivatives. scispace.comresearchgate.net Thermodynamic studies using techniques like isothermal titration calorimetry (ITC) have quantified the binding affinities and elucidated the enantioselectivity in these systems. researchgate.net This fundamental understanding is critical for optimizing enantioselective liquid-liquid extraction (ELLE) processes. scispace.com In these extractions, a chiral host molecule selectively complexes with one enantiomer of DNB-leucine, facilitating its transfer from an aqueous phase to an organic phase. scispace.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying these host-guest interactions. nih.gov Using specially designed chiral solvating agents (CSAs), such as thiourea (B124793) derivatives, researchers can induce differentiation in the NMR signals of the DNB-leucine enantiomers. nih.gov The formation of diastereomeric solvates in solution allows for the direct observation and quantification of enantiomeric ratios. The effectiveness of this enantiodiscrimination often relies on a complex interplay between the CSA, the DNB-leucine derivative, and a base additive that mediates the interaction. nih.gov These studies not only provide an analytical method but also deepen the understanding of the stereochemical features of the non-covalent complexes, guiding the design of more effective host molecules. nih.gov
Applications in Preparative Chiral Separations and Production of Single Enantiomers
Beyond analytical-scale separations, there is a significant industrial need for efficient, large-scale methods to produce single enantiomers for pharmaceuticals and fine chemicals. Methodologies developed using this compound as a model racemate are demonstrating high potential for preparative applications.
Enantioselective liquid-liquid extraction (ELLE) has been successfully implemented in continuous-flow systems like centrifugal contactor separators (CCS) and process-intensified extraction columns. utwente.nlscispace.compsu.edu In one study, the countercurrent liquid-liquid extraction of racemic DNB-leucine using a quinine (B1679958) derivative as the chiral selector in a process-intensified column yielded the (R)-enantiomer with an enantiomeric excess of 98.6% and a yield of 93.7%. utwente.nl The (S)-enantiomer was also recovered with high yield and purity. utwente.nl These systems offer advantages over traditional batch processes, including smaller equipment size, better process control, and continuous operation. psu.edu
Countercurrent chromatography (CCC) is another powerful technique for preparative chiral separations. nih.gov Using Cinchona-derived chiral selectors, researchers have achieved the complete resolution of up to 300 mg of racemic DNB-leucine in a single run. nih.gov By employing a pH-zone-refining mode, the sample loading could be increased to 900 mg, showcasing the high potential of CCC as a preparative enantiomer separation technique. nih.gov The ability to accurately model these complex reactive extraction systems allows for the optimization of parameters like pH, temperature, and flow rates to maximize purity and yield for industrial-scale production. utwente.nl
Table 1: Performance in Preparative Separation of Racemic DNB-Leucine Data sourced from referenced studies.
| Separation Technique | Chiral Selector Type | Scale/Loading | Enantiomeric Excess (ee) Achieved | Yield Achieved | Reference |
|---|---|---|---|---|---|
| Process Intensified Extraction Column | Quinine Derivative | Continuous | DNB-(R)-Leu: 98.6% | DNB-(R)-Leu: 93.7% | utwente.nl |
| Countercurrent Chromatography | Cinchona Alkaloid Derivative | Up to 900 mg | Total Resolution | Not Specified | nih.gov |
Emerging Analytical Methodologies Utilizing DNB-Leucine Derivatives
New analytical methods are being developed that leverage the unique properties of DNB-leucine derivatives to achieve faster, more sensitive, and more versatile enantiomeric analysis. A major focus has been on moving beyond traditional chromatographic techniques.
Electrospray ionization mass spectrometry (ESI-MS) has been adapted for enantiomer assays using DNB-leucine derivatives as chiral selectors. nih.govacs.org In one approach, pseudoenantiomeric, mass-labeled chiral selectors are used; the ratio of the resulting diastereomeric selector-analyte complexes in the mass spectrum is dependent on the enantiomeric composition of the analyte. nih.gov A key innovation has been the design of DNB-leucine derivatives with an appended tertiary amine. This modification provides a dedicated site for protonation and ionization, which avoids interference with the hydrogen bonding and π-π interactions essential for effective chiral recognition. nih.govmsstate.edu
Another emerging ESI-MS method uses mixtures of deprotonated DNB-amino acids as chiral selectors in negative-ion mode. researchgate.net This technique has shown enantioselectivities comparable to those obtained with HPLC, with the significant advantage of being much faster. researchgate.net The average difference between HPLC and MS enantiomer determinations was found to be as low as 3.7% under optimized conditions. researchgate.net Additionally, NMR-based methods using novel chiral solvating agents (CSAs) are proving effective for the enantiodiscrimination of DNB-amino acid derivatives. nih.govunipi.it The formation of ternary complexes between the CSA, a base, and the analyte produces significant chemical shift nonequivalences between the enantiomers, allowing for direct quantification from the NMR spectrum. nih.govunipi.it These emerging methodologies promise to significantly accelerate chiral analysis across various scientific disciplines.
Table 2: Comparison of Emerging Analytical Methods for DNB-Leucine Derivatives This table summarizes key features of the described methodologies.
| Methodology | Principle | Key Feature | Advantage | Reference |
|---|---|---|---|---|
| ESI-MS with Amine-Appended Selectors | Formation of protonated diastereomeric complexes. | Ionization site is separated from recognition sites. | Improved signal and clear chiral recognition. | nih.gov, acs.org |
| ESI-MS with Deprotonated Selectors | Formation of deprotonated diastereomeric complexes. | Uses mixtures of DNB-amino acids in negative-ion mode. | Very fast analysis (<10s), suitable for HTS. | researchgate.net |
Q & A
Q. What are the recommended synthetic routes and purification methods for N-(3,5-Dinitrobenzoyl)leucine?
this compound is typically synthesized via acylation of leucine using 3,5-dinitrobenzoyl chloride under anhydrous conditions. Key steps include:
- Reaction setup : Use a stoichiometric ratio of leucine to 3,5-dinitrobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is recommended to isolate the product. Purity can be verified via melting point analysis and HPLC .
Q. What analytical techniques are most effective for characterizing this compound?
- HPLC : Reverse-phase HPLC with UV detection (254 nm) is standard for assessing purity. Mobile phases like n-hexane/2-propanol (80:20) are effective for resolving enantiomers .
- NMR : H and C NMR confirm structural integrity, with characteristic peaks for the dinitrobenzoyl group (δ ~8.5–9.0 ppm for aromatic protons) and leucine’s α-proton (δ ~4.3 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (theoretical: ~369.3 g/mol) .
Q. How is this compound utilized in chiral chromatography?
This compound is a key component of chiral stationary phases (CSPs) for enantiomer separation. It is covalently bonded to aminopropyl silica via amide linkages to form "Pirkle-type" CSPs. The dinitrobenzoyl group provides π-π interactions, while the leucine moiety contributes hydrogen bonding, enabling resolution of amino acid derivatives and amines .
Advanced Research Questions
Q. How can chromatographic resolution of enantiomers using this compound-based CSPs be optimized?
Critical variables include:
- Mobile Phase Composition : Adjusting the ratio of n-hexane to 2-propanol (e.g., 80:20 to 90:10) improves separation factors (α). Polar modifiers (e.g., trifluoroacetic acid) enhance peak symmetry .
- Temperature Control : Lower temperatures (e.g., 10°C) increase enantioselectivity by stabilizing transient diastereomeric complexes .
- CSP Coverage Density : Higher ligand density (e.g., 1.2 µmol/m²) improves retention but may reduce efficiency due to mass transfer limitations .
Q. How should researchers address contradictory data in enantiomeric resolution studies?
Contradictions often arise from differences in CSP preparation or mobile phase conditions. To resolve discrepancies:
Q. Can this compound derivatives be applied in enantioselective catalysis?
Yes. Superparamagnetic nanoparticles (MNPs) functionalized with this compound derivatives enable enantiomeric enrichment. For example:
Q. What computational methods model chiral recognition mechanisms involving this compound?
Molecular docking and density functional theory (DFT) simulations are used to study interactions between the CSP and analytes. Key steps:
Q. How is this compound employed as a derivatizing agent in biochemical assays?
It reacts with primary amines (e.g., polyamines, creatinine) to form UV- or fluorescence-active derivatives. Example protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
